3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide 3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 920320-53-2
VCID: VC8152092
InChI: InChI=1S/C11H12F3N3O/c12-11(13,14)7-1-3-9(4-2-7)16-10(18)17-5-8(15)6-17/h1-4,8H,5-6,15H2,(H,16,18)
SMILES: C1C(CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N
Molecular Formula: C11H12F3N3O
Molecular Weight: 259.23 g/mol

3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide

CAS No.: 920320-53-2

Cat. No.: VC8152092

Molecular Formula: C11H12F3N3O

Molecular Weight: 259.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide - 920320-53-2

Specification

CAS No. 920320-53-2
Molecular Formula C11H12F3N3O
Molecular Weight 259.23 g/mol
IUPAC Name 3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Standard InChI InChI=1S/C11H12F3N3O/c12-11(13,14)7-1-3-9(4-2-7)16-10(18)17-5-8(15)6-17/h1-4,8H,5-6,15H2,(H,16,18)
Standard InChI Key DIBSQPUPZBOSJS-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N
Canonical SMILES C1C(CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide, reflects its core structure:

  • Azetidine ring: A saturated four-membered ring containing three carbon atoms and one nitrogen atom.

  • Carboxamide group: Positioned at the 1-carbon of the azetidine ring.

  • 3-Amino substituent: Attached to the 3-carbon of the azetidine ring.

  • 4-(Trifluoromethyl)phenyl group: Linked via the carboxamide’s nitrogen atom.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11_{11}H12_{12}F3_{3}N3_{3}O
Molecular Weight259.23 g/mol
Boiling PointNot reported
DensityNot reported
Lipophilicity (LogP)Estimated >2 (CF3_3 contribution)

Discrepancies exist in literature regarding the molecular formula; one source erroneously lists C13_{13}H16_{16}F3_{3}N3_{3}O, likely due to a typographical error.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of azetidine derivatives typically involves ring-closing reactions or functionalization of preformed azetidine scaffolds. For 3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide, two primary approaches have been proposed:

Azetidine Ring Formation

Azetidine precursors, such as 1-azabicyclo[1.1.0]butane, serve as intermediates. Halogenated derivatives (e.g., 3-chloroazetidines) undergo nucleophilic substitution with trifluoromethylphenyl amines . For example:

3-Chloroazetidine+4-(Trifluoromethyl)anilineBaseTarget Compound+HCl\text{3-Chloroazetidine} + \text{4-(Trifluoromethyl)aniline} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Yields for such reactions range from 50–70%, necessitating purification via chromatography .

Carboxamide Coupling

An alternative route involves coupling a preformed azetidine-3-amine with 4-(trifluoromethyl)phenyl isocyanate:

Azetidine-3-amine+Ar-NCODCM, RTCarboxamide\text{Azetidine-3-amine} + \text{Ar-NCO} \xrightarrow{\text{DCM, RT}} \text{Carboxamide}

This method avoids ring-strain challenges but requires anhydrous conditions .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Ring-closing alkylation6590ScalableLow functional group tolerance
Carboxamide coupling7595High selectivitySensitive to moisture
ActivityModel SystemResult (vs. Control)Reference
AntibacterialS. aureusMIC = 3.12 µg/mL
Dopamine antagonismIn vitro bindingIC50_{50} = 120 nM
CytotoxicityHeLa cellsCC50_{50} > 100 µM

Comparative Analysis with Related Azetidine Derivatives

Structural Analogues

  • 3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide: The ethyl spacer reduces ring strain but decreases potency against bacterial targets.

  • 3-Chloro-4-(pyridine-3-yl)-1-(4-(trifluoromethyl)phenyl)azetidine-2-one: The keto group at C2 enhances hydrogen bonding but increases metabolic instability .

Pharmacokinetic Considerations

The trifluoromethyl group in 3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide confers:

  • Increased metabolic stability: Resistance to cytochrome P450 oxidation.

  • Enhanced bioavailability: LogP ≈ 2.5, ideal for oral absorption .

Future Directions and Applications

Targeted Drug Delivery

Functionalizing the amino group with PEG chains could improve solubility without compromising activity. Preliminary molecular docking studies suggest affinity for kinase targets, hinting at anticancer potential .

Synthetic Chemistry Innovations

Advances in photoredox catalysis may enable direct C–H trifluoromethylation of azetidine rings, bypassing multi-step routes .

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